- Substitution at the indole 3 position yields highly potent indole combretastatins against human tumor cells, European Journal of Medicinal Chemistry, 2018, 158, 167-183

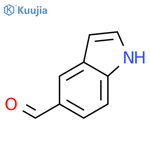

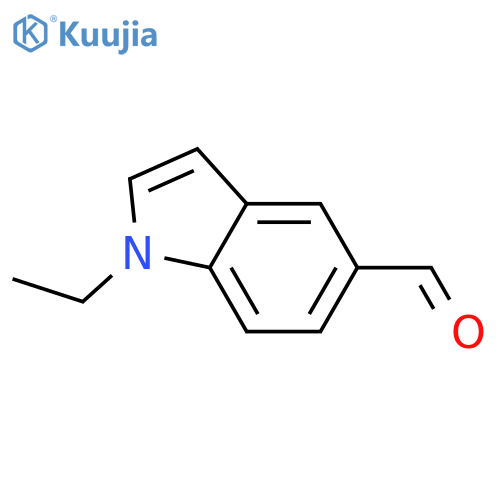

Cas no 944893-74-7 (1-Ethyl-1H-indole-5-carbaldehyde)

944893-74-7 structure

Nombre del producto:1-Ethyl-1H-indole-5-carbaldehyde

Número CAS:944893-74-7

MF:C11H11NO

Megavatios:173.211142778397

MDL:MFCD09455244

CID:802506

PubChem ID:17221160

1-Ethyl-1H-indole-5-carbaldehyde Propiedades químicas y físicas

Nombre e identificación

-

- 1-Ethyl-1H-indole-5-carbaldehyde

- 1-ethylindole-5-carbaldehyde

- 1H-Indole-5-carboxaldehyde,1-ethyl-

- N-ethylindole-5-carboxyaldehyde

- 1-Ethyl-1H-indole-5-carboxaldehyde (ACI)

- 1-Ethylindole-5-carboxaldehyde

- MFCD09455244

- 944893-74-7

- EN300-365043

- D94811

- LS-01848

- AKOS000321668

- DTXSID80589404

- SCHEMBL9287208

- STK501444

- Z1198220570

- CS-0152003

- ALBB-004946

- SY082164

-

- MDL: MFCD09455244

- Renchi: 1S/C11H11NO/c1-2-12-6-5-10-7-9(8-13)3-4-11(10)12/h3-8H,2H2,1H3

- Clave inchi: WWOYPVXWHICMOY-UHFFFAOYSA-N

- Sonrisas: O=CC1C=C2C=CN(C2=CC=1)CC

Atributos calculados

- Calidad precisa: 173.08400

- Masa isotópica única: 173.084063974g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 2

- Complejidad: 193

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 22Ų

- Xlogp3: 1.8

Propiedades experimentales

- PSA: 22.00000

- Logp: 2.47370

1-Ethyl-1H-indole-5-carbaldehyde Información de Seguridad

- Nivel de peligro:IRRITANT

1-Ethyl-1H-indole-5-carbaldehyde Datos Aduaneros

- Código HS:2933990090

- Datos Aduaneros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Ethyl-1H-indole-5-carbaldehyde PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1222643-5g |

1-Ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 98% | 5g |

¥1894.00 | 2024-04-24 | |

| Enamine | EN300-365043-0.25g |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 0.25g |

$44.0 | 2023-05-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ1882-5G |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 5g |

¥ 1,564.00 | 2023-04-12 | |

| Chemenu | CM115681-10g |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 10g |

$960 | 2021-08-06 | |

| eNovation Chemicals LLC | Y1015336-5g |

1-ETHYL-1H-INDOLE-5-CARBALDEHYDE |

944893-74-7 | 95+% | 5g |

$290 | 2023-09-04 | |

| TRC | E902743-500mg |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 500mg |

$ 135.00 | 2022-06-05 | ||

| Apollo Scientific | OR928526-5g |

1-Ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 5g |

£358.00 | 2025-02-21 | |

| Enamine | EN300-365043-2.5g |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 2.5g |

$224.0 | 2023-05-30 | |

| Chemenu | CM115681-1g |

1-ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 95% | 1g |

$99 | 2024-07-19 | |

| Matrix Scientific | 036760-500mg |

1-Ethyl-1H-indole-5-carbaldehyde |

944893-74-7 | 500mg |

$189.00 | 2023-09-09 |

1-Ethyl-1H-indole-5-carbaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ; 1 h, rt

1.2 3 d, 50 °C

1.2 3 d, 50 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ; reflux

Referencia

- Synthesis of 3,5-diaryl substituted indole derivatives and its selective iodide ion chemosensing, Spectrochimica Acta, 2012, 86, 640-644

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.2 rt → 35 °C; 18 h, 35 °C

1.2 rt → 35 °C; 18 h, 35 °C

Referencia

- Synthetic Lethality in Pancreatic Cancer: Discovery of a New RAD51-BRCA2 Small Molecule Disruptor That Inhibits Homologous Recombination and Synergizes with Olaparib, Journal of Medicinal Chemistry, 2020, 63(5), 2588-2619

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.2 rt → 35 °C; 18 h, 35 °C

1.2 rt → 35 °C; 18 h, 35 °C

Referencia

- Pyrazolylquinolinone compounds and compositions for the treatment of tumors and their preparation, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

Referencia

- Synthesis of Podophyllotoxin Derivatives as Potential Antitumor Agents, Chemistry of Natural Compounds, 2014, 50(3), 408-413

1-Ethyl-1H-indole-5-carbaldehyde Raw materials

1-Ethyl-1H-indole-5-carbaldehyde Preparation Products

1-Ethyl-1H-indole-5-carbaldehyde Literatura relevante

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

2. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

944893-74-7 (1-Ethyl-1H-indole-5-carbaldehyde) Productos relacionados

- 29377-72-8(9-methyl-9H-carbazole-3,6-dicarbaldehyde)

- 54117-37-2(9-Benzyl-9H-carbazole-3-carbaldehyde)

- 7570-45-8(9-Ethyl-9H-carbazole-3-carbaldehyde)

- 200698-05-1(9-Benzylcarbazole-3,6-dicarboxaldehyde)

- 854778-47-5(1-Ethyl-1H-indole-6-carbaldehyde)

- 63263-88-7(1-benzyl-1H-indole-5-carbaldehyde)

- 21240-56-2(9-methyl-9H-carbazole-3-carbaldehyde)

- 894852-86-9(1-Ethyl-1H-indole-4-carbaldehyde)

- 90923-75-4(1-Methyl-1H-indole-5-carbaldehyde)

- 70207-46-4(DFEC)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:944893-74-7)1-Ethyl-1H-indole-5-carbaldehyde

Pureza:99%

Cantidad:5g

Precio ($):255.0